molecular formula C16H20N2O3S B2972366 3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097924-03-1

3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

Cat. No. B2972366
CAS RN: 2097924-03-1
M. Wt: 320.41
InChI Key: SEJUBVMEPHAMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one” is a complex organic molecule that contains several functional groups, including a phenylsulfanyl group, a propanoyl group, a pyrrolidinyl group, and an oxazolidinone group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds, such as 1,3-oxazolidin-2-ones, has been studied . These methods often involve intramolecular heterocyclization and the use of various catalysts .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The 1,3-oxazolidin-2-one fragment is found in many biologically active compounds .

Scientific Research Applications

Antibacterial Activity

Research into nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, which share a structural resemblance with the compound , has been conducted to expand the spectrum of activity of oxazolidinones to include Gram-negative organisms. These efforts have resulted in compounds with effective activity against fastidious Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. Substituent effects on these azolyl moieties significantly influence antibacterial activity, with certain substitutions leading to improvements in activity against both Gram-positive and Gram-negative bacteria (Genin et al., 2000).

Monoamine Oxidase Inhibition

A study on 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, which are structurally related to the compound of interest, revealed their potential as reversible, highly potent, and selective inhibitors of monoamine oxidase type A (MAO-A). This discovery highlights the compound's relevance in neuroscience research, particularly for conditions influenced by MAO-A activity, such as depression (Mai et al., 2002).

Enhancement of Solubility and Safety Profile

The development of oxazolidinones with improved antibacterial activity and safety profiles, including reduced monoamine oxidase A inhibition and enhanced solubility, is a key area of research. New analogues bearing acyclic substituents have shown excellent activity against Gram-positive pathogens, such as linezolid-resistant Streptococcus pneumoniae, while also exhibiting reduced MAO-A inhibition and improved solubility. These findings suggest potential for the development of safer, more effective antibacterial agents (Reck et al., 2007).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications in drug discovery and medicinal chemistry .

properties

IUPAC Name

3-[1-(3-phenylsulfanylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-15(7-11-22-14-4-2-1-3-5-14)17-8-6-13(12-17)18-9-10-21-16(18)20/h1-5,13H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJUBVMEPHAMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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